molecular formula C22H22FN5O2S B6452453 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 2640978-06-7

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6452453
CAS No.: 2640978-06-7
M. Wt: 439.5 g/mol
InChI Key: IFRYFDBZIOZOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole-5-sulfanylidene core fused with a benzyl-substituted pyrrolidinone moiety and an N-(4-fluorobenzyl)acetamide side chain. The triazole ring system is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors through hydrogen bonding and π-π interactions . The 4-fluorobenzyl substituent may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier permeability .

Properties

IUPAC Name

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c23-18-8-6-15(7-9-18)11-24-19(29)14-28-21(25-26-22(28)31)17-10-20(30)27(13-17)12-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,24,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYFDBZIOZOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide represents a novel structure within the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O2SC_{20}H_{22}N_4O_2S with a molecular weight of approximately 382.48 g/mol. The structure includes a triazole ring fused with a pyrrolidine moiety and a benzyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_4O_2S
Molecular Weight382.48 g/mol
IUPAC NameThis compound
LogP3.4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains, including those from the ESKAPE group known for their antibiotic resistance. Preliminary results indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The anticancer activity of 1,2,4-triazoles has been documented in several studies. The compound's ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer) has been assessed. IC50 values in these assays suggest that the compound may have moderate to strong cytotoxic effects compared to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes. For instance, triazoles are known to inhibit ergosterol biosynthesis in fungi and may similarly disrupt membrane integrity in bacterial cells.

Case Studies

  • Antibacterial Efficacy : In a comparative study against ciprofloxacin (a standard antibiotic), the compound demonstrated comparable or superior activity against certain resistant strains.
  • Cytotoxicity Assessment : A study involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspases, suggesting a potential pathway for therapeutic application.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its hybrid framework combining a pyrrolidinone-linked triazole and fluorinated benzylacetamide. Key comparisons with analogous compounds include:

Compound Core Structure Key Substituents Biological Relevance
Target Compound 1,2,4-Triazole-5-sulfanylidene 1-Benzyl-5-oxopyrrolidin-3-yl, N-(4-fluorobenzyl)acetamide Potential kinase/phosphatase inhibition
N-(4-Fluorobenzyl)-2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 1,2,4-Triazole-5-sulfanyl Furan-2-yl, 4-fluorobenzyl Anti-exudative activity (63% inhibition)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () Pyrazole-triazole hybrid 4-Fluorophenyl, 4-methylphenyl Anticancer activity (IC₅₀: 8.2 μM)
N-[2-(4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonyl)ethyl]acetamide () Pyrazole-sulfonamide 4-Chlorophenyl, benzenesulfonyl Antimicrobial (unpublished)

Key Observations :

  • The benzyl-pyrrolidinone moiety is absent in simpler triazole-acetamides (), which may enhance solubility or target selectivity compared to furan-substituted derivatives.
Pharmacological Activity Comparison

While direct activity data for the target compound are lacking, inferences are drawn from structural analogs:

  • Anti-exudative Activity : Triazole-sulfanyl acetamides with furan substituents () show 63% inhibition at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s fluorobenzyl group may improve potency due to enhanced lipophilicity .
  • Antiproliferative Activity: Pyrazole-triazole hybrids () exhibit IC₅₀ values in the low micromolar range. The pyrrolidinone ring in the target compound could modulate cytotoxicity by altering steric interactions with kinase ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.